4-[(Prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid
Description
Properties
Molecular Formula |
C9H8N2O2 |
|---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
4-(prop-2-ynylamino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H8N2O2/c1-2-4-11-8-3-5-10-6-7(8)9(12)13/h1,3,5-6H,4H2,(H,10,11)(H,12,13) |
InChI Key |
YYBZIOBOCUNNRC-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNC1=C(C=NC=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution of Halogenated Pyridine
A representative method involves reacting 3-chloropyridine-4-carboxylic acid with propargylamine under basic conditions:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | 3-chloropyridine-4-carboxylic acid, propargylamine, triethylamine, dichloromethane solvent | Amination via nucleophilic substitution of chlorine by propargylamine, base scavenges HCl formed. |
| 2 | Stirring at room temperature or mild heating | Reaction proceeds to form 4-[(Prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid. |
| 3 | Workup: aqueous acid-base extraction, drying, concentration | Purification of the product. |
This method is effective due to the nucleophilicity of the propargylamine and the leaving ability of the chlorine substituent on the pyridine ring.
Ester Hydrolysis Route
An alternative approach uses ester intermediates:
This two-step method allows for better control of reaction conditions and product purity.
Industrial and Scale-Up Considerations
For large-scale synthesis, continuous flow reactors and automated systems can be employed to optimize yield and reproducibility. Key parameters include:
- Temperature control (20–70 °C depending on step)
- Solvent choice (dichloromethane, THF, methanol mixtures)
- Base equivalents (triethylamine or DIPEA)
- Reaction time (2–18 hours depending on step)
- Use of catalysts or coupling agents (e.g., HATU in amide bond formation when applicable)
Optimization of these parameters improves efficiency and reduces by-products.
Comparative Data Table of Preparation Methods
| Method | Starting Material | Key Reagents & Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Direct Amination | 3-chloropyridine-4-carboxylic acid | Propargylamine, triethylamine, DCM, RT | 70-85 | Simple, direct substitution | Requires halogenated precursor |
| Ester Hydrolysis Route | Ethyl 4-chloropyridine-3-carboxylate | Propargylamine, LiOH, THF/MeOH/H2O, RT | 75-90 | Better purity control | Two-step, longer process |
| Industrial Continuous Flow | Halogenated pyridine derivatives | Automated flow, optimized temp & solvent | 80-95 | Scalable, high efficiency | Requires specialized equipment |
Research Discoveries and Notes
- The propargyl group (prop-2-yn-1-yl) on the amino substituent influences the electronic properties of the pyridine ring, impacting reactivity and binding characteristics in biological or catalytic applications.
- Hydrolysis of ester intermediates under mild basic conditions (LiOH) is efficient and preserves sensitive functional groups.
- Coupling agents like HATU and bases like DIPEA are used in related amide bond formations involving pyridine carboxylic acids, indicating potential for further functionalization of the compound.
- No direct literature specifically naming "4-[(Prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid" in large quantities was found, but analogous compounds and preparation methods provide a reliable synthetic framework.
Chemical Reactions Analysis
Types of Reactions
4-[(Prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The prop-2-yn-1-yl group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the prop-2-yn-1-yl group can yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-[(Prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-[(Prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The prop-2-yn-1-ylamino group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The carboxylic acid group can also participate in various biochemical pathways, affecting cellular processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Pyridine-3-carboxylic Acid Derivatives with Amino Substituents
Target Compound : 4-[(Prop-2-yn-1-yl)amino]pyridine-3-carboxylic Acid
- Structure: Pyridine ring with carboxylic acid (C3) and propargylamino (C4).
- Key Features : Terminal alkyne for click chemistry; carboxylic acid for solubility and binding.
Analog 1 : 2-Methyl-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic Acid (CAS 1556490-20-0)
- Structure: Methyl group at C2; methyl-propargylamino at C5.
- The propargyl group retains click chemistry utility but at a different position .
Analog 2 : 6-[[4-[3-(14-tert-Butoxy-14-oxo-tetradecyl)phenyl]sulfonylamino]pyridine-3-carboxylic Acid
Pyran-2-one Derivatives with Propargylamino Substituents
Compound 3c : 4-(But-3-yn-2-ylamino)-6-phenyl-3,4-dihydro-2H-pyran-2-one
- Structure: Pyranone core with but-3-yn-2-ylamino and phenyl groups.
- Comparison: The lactone ring (pyranone) introduces different electronic properties compared to pyridine, affecting reactivity.
Compound 3d : 6-Phenyl-4-((3-phenylprop-2-yn-1-yl)amino)-3,4-dihydro-2H-pyran-2-one
Pyrazolo-Pyridine Carboxylic Acids
Compound : 1-Methyl-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic Acid
- Structure : Fused pyrazole-pyridine ring; thiophene substituent.
Benzoic Acid Derivatives with Pyridinyl Substituents
Ethyl 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate (Similarity Score: 0.93)
- Structure : Benzoate ester core with pyridinyl-pyrimidine substituent.
- Comparison: The pyrimidine ring adds hydrogen-bonding sites, while the ester group impacts metabolic stability.
Biological Activity
4-[(Prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid, commonly referred to as 6-methyl-4-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, pharmacological effects, and case studies highlighting its applications.
The compound has the following chemical structure:
- Chemical Formula : C₁₀H₁₀N₂O₂
- CAS Number : 136764-92-6
Synthesis
The synthesis of 4-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid can be achieved through various methods, typically involving the reaction of pyridine derivatives with propargyl amines. Recent studies have optimized these synthetic routes to enhance yield and purity .
Antimicrobial Activity
Recent research has indicated that derivatives of this compound exhibit significant antimicrobial properties. In particular, studies have shown that it can inhibit the growth of various bacterial strains, including Pseudomonas aeruginosa . The Minimum Inhibitory Concentration (MIC) values were determined through in vitro assays, revealing promising results against resistant strains .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 6-Methyl-4-(prop-2-yn-1-yl)amino pyridine | 32 | Pseudomonas aeruginosa |
| N-(pyridin-4-yl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine | 16 | Staphylococcus aureus |
Antitumor Activity
In addition to its antimicrobial effects, this compound has been evaluated for antitumor activity. Preliminary studies suggest that it may inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The structure–activity relationship (SAR) analysis indicates that modifications on the pyridine ring can enhance cytotoxicity against specific cancer cell lines .
Case Studies
-
Antimicrobial Efficacy Against Resistant Strains
A study conducted by researchers at the Ministry of Health Care in Ukraine demonstrated that 6-methyl derivatives showed enhanced activity against multi-drug resistant strains of Pseudomonas aeruginosa . The study utilized molecular docking to predict binding affinities to target enzymes involved in bacterial resistance mechanisms . -
Cytotoxicity in Cancer Cell Lines
In a comprehensive screening of various pyridine derivatives, 4-[(prop-2-yn-1-yl)amino]pyridine derivatives exhibited significant cytotoxic effects against human cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The IC50 values ranged from 10 to 30 µM, indicating a dose-dependent response .
The biological activity of 4-[(prop-2-yn-1-yl)amino]pyridine derivatives is attributed to their ability to interact with specific biological targets:
Antibacterial Mechanism
The compound is believed to inhibit bacterial growth by interfering with protein synthesis and disrupting cell wall integrity. Docking studies have indicated strong binding affinities to bacterial ribosomal RNA and other essential enzymes involved in metabolic pathways .
Anticancer Mechanism
For anticancer properties, the compound may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. Additionally, it may affect signaling pathways related to cell proliferation and survival .
Q & A
Q. Key Variables :
- Catalysts : Pd or Cu catalysts improve regioselectivity in alkyne reactions .
- Solvents : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require rigorous drying to avoid hydrolysis.
- Temperature : Propargylamine reactions often proceed at 60–100°C to balance kinetics and side-product formation.
Table 1 : Example Reaction Optimization (Hypothetical Data)
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| CuI | DMF | 80 | 65 |
| None | EtOH | 25 | <10 |
Advanced: How can structural contradictions in crystallographic vs. computational models of this compound be resolved?
Methodological Answer :
Discrepancies between X-ray crystallography and DFT calculations may arise from:
- Crystal Packing Effects : Intermolecular forces (e.g., hydrogen bonds) in crystals can distort bond angles vs. gas-phase DFT models .
- Protonation States : The carboxylic acid group’s protonation state (neutral vs. deprotonated) impacts geometry. Validate using pH-adjusted spectroscopic data (e.g., IR, NMR) .
Q. Resolution Strategy :
Hirshfeld Surface Analysis : Quantify intermolecular interactions in crystallographic data .
Solvent-Inclusive DFT : Simulate the molecule in explicit solvent to mimic experimental conditions.
Basic: What spectroscopic techniques are critical for characterizing this compound?
Q. Methodological Answer :
- NMR :
- ¹H NMR : Confirm propargyl group presence (δ 2.0–3.0 ppm for ≡C-H; J ≈ 2.5 Hz for coupling with adjacent protons).
- ¹³C NMR : Carboxylic acid carbon at ~170 ppm; alkyne carbons at 70–85 ppm.
- IR : Stretching frequencies for -COOH (~2500–3300 cm⁻¹ broad band), C≡C (~2100 cm⁻¹).
- MS : Molecular ion peak (ESI-MS) to verify molecular weight and fragmentation patterns .
Advanced: How can structure-activity relationships (SAR) be explored for this compound in enzyme inhibition studies?
Q. Methodological Answer :
Analog Synthesis : Modify the propargyl group (e.g., alkyl chain length, substituents) and compare inhibitory activity.
Enzyme Assays : Use kinetic assays (e.g., IC₅₀ determination) with a positive control (e.g., known inhibitors).
Computational Docking : Map binding interactions using software like AutoDock Vina. Validate with mutagenesis studies if residues critical for binding are identified .
Table 2 : Hypothetical SAR Data (Enzyme X Inhibition)
| Substituent | IC₅₀ (µM) | Notes |
|---|---|---|
| Propargyl (target) | 12.3 | Moderate activity |
| Ethyl | >100 | Loss of π-interactions |
| Phenyl | 8.7 | Enhanced hydrophobic binding |
Advanced: What experimental design principles apply when evaluating this compound’s potential as a β-amino acid precursor?
Methodological Answer :
β-amino acids are synthesized via hydrogenation or enzymatic resolution. For this compound:
Reduction of Alkyne : Catalytic hydrogenation (H₂/Pd) converts the propargyl group to a propylamine, yielding β-amino acid derivatives. Monitor stereochemistry with chiral HPLC .
Biocatalytic Methods : Use transaminases to enantioselectively aminate intermediate ketones.
Q. Validation :
- X-ray Crystallography : Confirm absolute configuration of the product .
- Biological Testing : Compare cytotoxicity and metabolic stability of derivatives .
Basic: How should researchers troubleshoot low yields in the final purification step?
Methodological Answer :
Common issues and solutions:
- Impurity Profile : Use LC-MS to identify byproducts (e.g., unreacted starting material).
- Recrystallization Solvent : Optimize solvent polarity (e.g., EtOAc/hexane vs. MeOH/H₂O).
- Chromatography : Switch from silica gel to reverse-phase C18 columns for polar carboxylic acids .
Advanced: What computational strategies predict this compound’s reactivity in click chemistry applications?
Q. Methodological Answer :
DFT Calculations : Calculate alkyne’s HOMO/LUMO energies to assess cycloaddition reactivity with azides.
MD Simulations : Model solvation effects on reaction kinetics in aqueous vs. organic media.
Machine Learning : Train models on existing pyridine-alkyne reaction datasets to predict optimal conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
